Berotralstat

Pharmacokinetics Patient Adherence Route of Administration

Berotralstat (BCX7353, Orladeyo) is the first once-daily oral plasma kallikrein inhibitor approved for HAE prophylaxis. Unlike injectable alternatives (lanadelumab, pdC1-INH) or androgens (danazol), it offers non-invasive oral dosing with a favorable DDI profile—0% severe drug-drug interactions vs. 22% for danazol. The oral pellet formulation uniquely addresses pediatric HAE patients aged 2–<12 years. For researchers, its high selectivity (Ki ~1.0 nM), oral bioavailability (>40% preclinical), and once-daily target engagement enable sustained kallikrein-kinin pathway investigation in both in vitro and in vivo models.

Molecular Formula C30H26F4N6O
Molecular Weight 562.6 g/mol
CAS No. 1809010-50-1
Cat. No. B606040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerotralstat
CAS1809010-50-1
SynonymsBerotralstat
Molecular FormulaC30H26F4N6O
Molecular Weight562.6 g/mol
Structural Identifiers
SMILESC1CC1CNC(C2=CC(=C(C=C2)F)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)C5=CC=CC(=C5)C#N
InChIInChI=1S/C30H26F4N6O/c31-24-10-9-22(28(37-17-18-7-8-18)21-5-1-3-19(11-21)15-35)13-25(24)38-29(41)26-14-27(30(32,33)34)39-40(26)23-6-2-4-20(12-23)16-36/h1-6,9-14,18,28,37H,7-8,16-17,36H2,(H,38,41)/t28-/m1/s1
InChIKeyUXNXMBYCBRBRFD-MUUNZHRXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Berotralstat (CAS 1809010-50-1) for Hereditary Angioedema Prophylaxis: Product Overview and Procurement Context


Berotralstat (BCX7353, brand name Orladeyo) is a potent, orally bioavailable, small-molecule inhibitor of plasma kallikrein, approved for the prevention of hereditary angioedema (HAE) attacks in adults and pediatric patients aged 2 years and older [1]. It was developed using a structure-guided drug design strategy and represents the first once-daily oral prophylactic therapy for HAE, distinguishing it from injectable alternatives [2]. Its mechanism involves selective inhibition of plasma kallikrein, thereby reducing the generation of bradykinin, the primary mediator of angioedema attacks [3].

Why Berotralstat Cannot Be Substituted by Other Plasma Kallikrein Inhibitors or C1 Inhibitor Therapies


Substituting berotralstat with other HAE prophylactic agents—such as the monoclonal antibody lanadelumab, subcutaneous C1 inhibitor (pdC1-INH), or the androgen danazol—is not straightforward due to fundamental differences in administration route, safety profiles, drug-drug interaction potential, and applicability to specific patient populations. While all these agents target the kallikrein-kinin system or replace C1 inhibitor function, their pharmacokinetic, safety, and convenience profiles differ substantially [1]. For instance, lanadelumab requires subcutaneous injection every 2-4 weeks, whereas berotralstat is an oral once-daily capsule [2]. Furthermore, danazol, an older oral option, is associated with significant drug-drug interactions and a higher adverse event burden, limiting its use [3]. Therefore, the selection of berotralstat is driven by specific patient and clinical scenario requirements, which are detailed in the quantitative evidence below.

Quantitative Evidence for Berotralstat Differentiation: Selectivity, Efficacy, Safety, and Formulation Advantages


Oral Bioavailability and Convenience: A Differentiating Factor from Injectable Prophylactics

Berotralstat is distinguished by its oral bioavailability, offering a once-daily capsule as a non-invasive alternative to subcutaneous or intravenous prophylactic therapies. In contrast, lanadelumab is a monoclonal antibody requiring subcutaneous injection every 2-4 weeks, and subcutaneous C1 inhibitor (pdC1-INH) is administered subcutaneously twice weekly [1]. Real-world data on treatment adherence show that berotralstat maintains high adherence and persistence rates that are comparable to injectable alternatives. At 12 months, adherence rates (mean proportion of days covered) were 0.73 for berotralstat, 0.78 for lanadelumab, and 0.74 for SC-pdC1-INH, while persistence rates were 61%, 58%, and 53%, respectively [2].

Pharmacokinetics Patient Adherence Route of Administration

Safety Profile: Differentiated Adverse Event Spectrum Compared to Lanadelumab

A pharmacovigilance study using the WHO VigiBase database compared adverse drug reaction (ADR) reports for berotralstat and lanadelumab. Berotralstat was predominantly associated with gastrointestinal adverse events (47.9% of reports), whereas lanadelumab was linked to injection site reactions (45.9%), infections (23.3%), and other systemic events such as musculoskeletal and connective tissue disorders (10%) [1]. This distinct safety profile reflects the differing routes of administration and molecular nature of the two plasma kallikrein inhibitors.

Pharmacovigilance Safety Tolerability

Drug-Drug Interaction Risk: Reduced Potential Compared to Danazol

In a simulation using real-life patient data from the ITACA cohort, the risk of potential drug-drug interactions (DDIs) was significantly lower with berotralstat compared to the androgen danazol, another oral prophylactic option for HAE. While danazol was associated with numerous DDIs, including severe interactions (22% of identified DDIs involving simvastatin), berotralstat showed 0% severe DDIs across multiple drug interaction checkers [1].

Drug-Drug Interactions Polypharmacy Safety

Efficacy in Patients with Prior Prophylaxis: Attack Rate Reduction vs. Placebo in APeX-2 Trial

In a post-hoc analysis of the Phase 3 APeX-2 trial, berotralstat 150 mg once daily significantly reduced monthly attack rates compared to placebo in patient subgroups who had previously used other prophylactic therapies. For patients with prior C1-INH prophylaxis, the attack rate was reduced to 1.58 attacks/month (vs. placebo 2.84, p=0.012). For those with prior androgen use, the attack rate was 1.35 attacks/month (vs. placebo 2.60, p<0.001) [1].

Efficacy Clinical Trial Attack Rate

Pediatric Formulation: First Oral Prophylactic for Children Aged 2-11 Years

Berotralstat is the first and only oral prophylactic therapy for HAE in children aged 2 to less than 12 years, via a newly approved oral pellet formulation [1]. This addresses a critical unmet need, as prior options for this age group were limited to injectable therapies such as lanadelumab (subcutaneous) or plasma-derived C1 inhibitors (intravenous) [2]. In the Phase 3 APeX-P trial, the oral pellet formulation demonstrated a reduction in median monthly attack rates from 0.96 during the standard-of-care period to 0 from month 1 to 12 of treatment [3].

Pediatrics Formulation Patient-Centric

Optimal Procurement and Clinical Scenarios for Berotralstat (CAS 1809010-50-1)


Switching from Injectable to Oral Prophylaxis While Maintaining Disease Control

For HAE patients currently managed with injectable long-term prophylaxis (e.g., lanadelumab or subcutaneous C1-INH) who desire a more convenient, non-invasive treatment option, berotralstat offers an oral alternative. Real-world data show that patients switching from injectable therapies to berotralstat maintain good disease control and report improved treatment satisfaction [1]. Furthermore, adherence and persistence rates with berotralstat are comparable to those observed with injectable agents, indicating that the switch does not compromise long-term treatment engagement [2].

Pediatric HAE Management in Children Aged 2-11 Years

Berotralstat oral pellets are the first and only FDA-approved oral prophylactic therapy for children aged 2 to less than 12 years with HAE [1]. This formulation addresses a significant unmet need for a less burdensome, non-invasive option for young children and their caregivers, who previously had to rely on injections or infusions. The APeX-P trial demonstrated that berotralstat pellets effectively reduce monthly attack rates to a median of 0 in this population, with a safety profile consistent with that seen in adults [2]. This scenario is particularly relevant for pediatric practices and HAE specialty centers seeking to optimize prophylactic care for their youngest patients.

HAE Patients Requiring Polypharmacy Management

For HAE patients with comorbidities requiring multiple medications (e.g., cardiovascular disease, diabetes), berotralstat's favorable drug-drug interaction (DDI) profile provides a key advantage over the oral androgen danazol. A simulation study found that berotralstat was associated with 0% severe DDIs, whereas danazol had a 22% rate of severe interactions (e.g., with simvastatin) [1]. This makes berotralstat a safer oral option for patients on complex medication regimens, reducing the need for dose adjustments or additional monitoring due to DDIs.

Clinical Research and Preclinical Investigation of Plasma Kallikrein Inhibition

Berotralstat (BCX7353) is a valuable tool compound for research into the kallikrein-kinin system, particularly in models of hereditary angioedema and other bradykinin-mediated conditions. Its high selectivity for plasma kallikrein (Ki ~1.0 nM) and oral bioavailability in preclinical models (>40% in rodents and primates) make it suitable for both in vitro assays and in vivo studies requiring sustained target engagement [1]. Researchers can procure berotralstat from reputable vendors for use in mechanistic studies, biomarker development, and the evaluation of combination therapies targeting the contact activation pathway [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Berotralstat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.